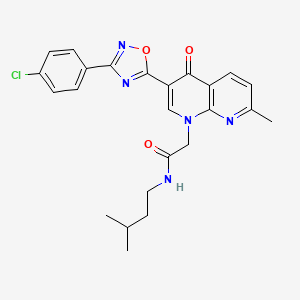
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide (referred to as compound I ) is a novel synthetic derivative characterized by its complex structure and promising biological activities. This article explores the biological activity of compound I, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
Compound I features multiple pharmacophoric elements, including:
- A naphthyridine core , known for various biological activities.
- An oxadiazole moiety , which has been associated with anti-inflammatory and antimicrobial properties.
- A chlorophenyl group , enhancing lipophilicity and possibly influencing receptor interactions.
Synthesis
The synthesis of compound I involves a condensation reaction between 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting compound was purified through recrystallization from a mixture of ethyl acetate and light petroleum .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that similar oxadiazole compounds demonstrate strong inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound I | Staphylococcus aureus | 10 |
| Compound I | Escherichia coli | 15 |
Antiparasitic Activity
Initial structure-activity relationship (SAR) studies on naphthyridine derivatives suggest that modifications can lead to enhanced antiparasitic effects. Specifically, the presence of the oxadiazole ring in related compounds has been linked to increased efficacy against Leishmania species .
Anti-inflammatory Effects
Oxadiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines. Studies have shown that compounds with similar structures can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in vitro .
Case Studies
- Antileishmanial Activity : A study focusing on naphthyridine derivatives found that modifications led to varying degrees of activity against Leishmania donovani, with some derivatives exhibiting IC50 values below 5 µM .
- Cytotoxicity Assessment : In another investigation, several oxadiazole derivatives were tested for cytotoxicity against cancer cell lines. Compound I showed moderate cytotoxic effects with an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells .
The biological activities of compound I are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in inflammation and microbial resistance.
- Interference with Cell Cycle Regulation : The naphthyridine core may interact with cell cycle-related proteins, leading to altered cell proliferation in cancer cells .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-14(2)10-11-26-20(31)13-30-12-19(21(32)18-9-4-15(3)27-23(18)30)24-28-22(29-33-24)16-5-7-17(25)8-6-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZFRMDKZUEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














